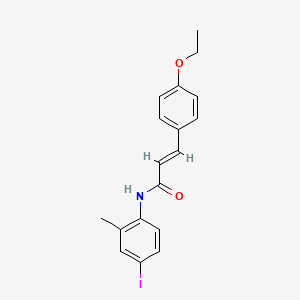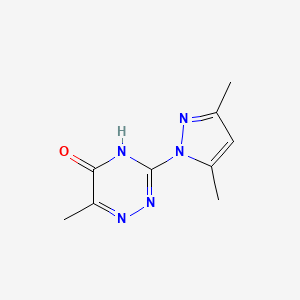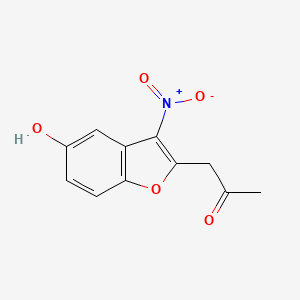
(2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features an ethoxyphenyl group and an iodo-methylphenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Iodo-Methylphenyl Intermediate: The iodo-methylphenyl group can be synthesized by iodination of methylbenzene using iodine and an oxidizing agent like nitric acid.
Coupling Reaction: The final step involves coupling the ethoxyphenyl and iodo-methylphenyl intermediates through a condensation reaction with an appropriate amide precursor under basic conditions to form the desired enamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the enamide can be reduced to form a saturated amide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 4-ethoxyphenol derivatives.
Reduction: Formation of saturated amide derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer or anti-inflammatory drugs.
Industry: Could be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy and iodo groups could play a role in enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-(4-ethoxyphenyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
The presence of the ethoxy group and the iodo group in (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity and reactivity, compared to its analogs. These properties could make it more effective in certain applications, such as drug development or material science.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO2/c1-3-22-16-8-4-14(5-9-16)6-11-18(21)20-17-10-7-15(19)12-13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOGQSCYHIIQHI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![N-ethyl-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6044505.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-ethylphenyl)acetamide](/img/structure/B6044544.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)



![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid](/img/structure/B6044593.png)
